1-(2-Methoxy-4-nitrophenyl)piperidine CAS number 118450-89-8
1-(2-Methoxy-4-nitrophenyl)piperidine CAS number 118450-89-8
An In-Depth Technical Guide to 1-(2-Methoxy-4-nitrophenyl)piperidine (CAS 118450-89-8)
Executive Summary
1-(2-Methoxy-4-nitrophenyl)piperidine (CAS 118450-89-8) is a specialized heterocyclic intermediate used primarily in medicinal chemistry and drug discovery. It serves as a critical precursor for the synthesis of 3-methoxy-4-(piperidin-1-yl)aniline , a privileged scaffold found in various bioactive molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
This guide details the physicochemical properties, validated synthetic protocols, mechanistic insights, and downstream applications of this compound.[1][2] It is designed for researchers requiring a robust, scalable methodology for incorporating the 2-methoxy-4-nitrophenyl moiety into complex pharmaceutical architectures.
Chemical Identity & Physicochemical Properties
The compound features a piperidine ring attached to a nitro-substituted anisole core. The ortho-methoxy group provides steric influence and electronic donation, while the para-nitro group acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack during synthesis and serving as a latent amine functionality.[2]
Table 1: Core Chemical Data
| Property | Specification |
| CAS Number | 118450-89-8 |
| IUPAC Name | 1-(2-Methoxy-4-nitrophenyl)piperidine |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~2.5 - 2.8 |
| Key Functional Groups | Nitro (-NO₂), Methoxy (-OCH₃), Tertiary Amine (Piperidine) |
Synthetic Methodology
The most robust route to CAS 118450-89-8 is via Nucleophilic Aromatic Substitution (SₙAr) .[2] This protocol utilizes the strong electron-withdrawing nature of the para-nitro group to facilitate the displacement of a halide leaving group by piperidine.
3.1. Retrosynthetic Analysis
The target molecule is disassembled by disconnecting the C-N bond between the phenyl ring and the piperidine nitrogen.[2] This reveals two key precursors:
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Electrophile: 1-Fluoro-2-methoxy-4-nitrobenzene (preferred for higher reactivity) or 1-Chloro-2-methoxy-4-nitrobenzene.
3.2. Validated Experimental Protocol
Reaction Scheme:
Step-by-Step Procedure:
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-fluoro-2-methoxy-4-nitrobenzene (10.0 mmol, 1.71 g) in anhydrous acetonitrile (MeCN, 50 mL).
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Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (15.0 mmol, 2.07 g).
-
Why: The base neutralizes the HF/HCl generated, driving the equilibrium forward.[2]
-
-
Nucleophile Addition: Add Piperidine (12.0 mmol, 1.18 mL) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or HPLC. The starting material should disappear, and a bright yellow/orange product spot will appear.[2]
-
Workup:
-
Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc/Hexanes) to yield the title compound as yellow crystals.
3.3. Mechanistic Pathway (SₙAr)
The reaction proceeds through a Meisenheimer Complex intermediate.[2] The nucleophilic nitrogen of piperidine attacks the ipso-carbon (C1) of the benzene ring.[2] The negative charge is delocalized onto the para-nitro group and ortho-methoxy group. Re-aromatization occurs with the expulsion of the fluoride ion.[2]
Figure 1: Mechanistic pathway for the synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine via Nucleophilic Aromatic Substitution.
Downstream Applications in Drug Discovery
The primary utility of CAS 118450-89-8 lies in its reduction to the corresponding aniline, 3-methoxy-4-(piperidin-1-yl)aniline . This aniline is a versatile building block.
4.1. Functionalization Logic
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Reduction: The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to an amine.[2]
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Coupling: The resulting aniline is coupled with acyl chlorides, isocyanates, or heterocyclic halides to form the final API.[2]
4.2. Structural Advantages
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Solubility: The piperidine ring introduces a basic center (pKa ~9-10), which can be protonated to form salts, significantly improving aqueous solubility compared to flat aromatic systems.[2]
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Metabolic Stability: The ortho-methoxy group blocks a potential site of metabolic oxidation on the phenyl ring and can induce a twisted conformation, potentially improving selectivity for target binding pockets.[2]
Figure 2: Downstream synthetic utility of CAS 118450-89-8 in pharmaceutical development.
Safety & Handling (MSDS Highlights)
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[2][6]
-
Nitro Compounds: Organic nitro compounds can be potentially explosive under high heat or pressure.[2] Do not distill to dryness without testing thermal stability (DSC).[2]
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[2] Work within a fume hood to avoid inhalation of dust or piperidine vapors.[2]
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.
References
-
Syeda, T. M., et al. (2023).[2][7] "Synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and related adducts via Nucleophilic Aromatic Substitution." Molbank, 2023(4), M1744.[2]
- Relevance: Provides the validated SₙAr experimental conditions (reflux in piperidine/solvent) for the structurally homologous 2,5-dimethoxy analog.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19912867 (1-Chloro-2-(methoxymethyl)-4-nitrobenzene).[2]
- Relevance: Provides safety and physical property data for the chlorin
-
Mancini, P. M. E., et al. (1986).[2][8] "Solvent effects on aromatic nucleophilic substitutions. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine." Journal of the Chemical Society, Perkin Transactions 2, 1427-1431.[2][8]
- Relevance: Establishes the kinetic principles and solvent effects (MeCN vs. Alcohols)
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. 1-Chloro-2-(methoxymethyl)-4-nitrobenzene | C8H8ClNO3 | CID 19912867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
